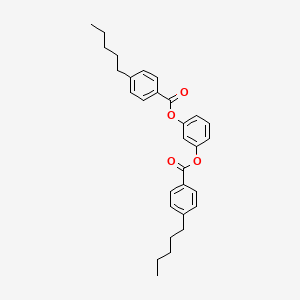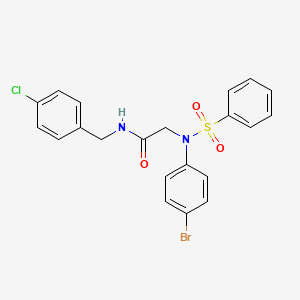
Benzene-1,3-diyl bis(4-pentylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate is an organic compound with a complex structure that includes two pentylbenzoate groups connected via a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate typically involves esterification reactions. One common method is the reaction between 4-pentylbenzoic acid and 3-hydroxy-4-pentylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Ester derivatives or amides.
Scientific Research Applications
3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate
- 4-pentylphenyl 4-pentylbenzoate
- 4-(hexyloxy)phenyl 4-pentylbenzoate
Uniqueness
3-(4-pentylbenzoyloxy)phenyl 4-pentylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual pentylbenzoate groups and phenyl ring contribute to its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C30H34O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[3-(4-pentylbenzoyl)oxyphenyl] 4-pentylbenzoate |
InChI |
InChI=1S/C30H34O4/c1-3-5-7-10-23-14-18-25(19-15-23)29(31)33-27-12-9-13-28(22-27)34-30(32)26-20-16-24(17-21-26)11-8-6-4-2/h9,12-22H,3-8,10-11H2,1-2H3 |
InChI Key |
KFPJOIDYNDCWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12472336.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12472353.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12472358.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12472360.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472365.png)

![N-(3,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12472375.png)
![1-(5-chloro-2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472380.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12472385.png)
![5-(4-chlorophenyl)-N-(3-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12472387.png)

